Methyl (2-chloroacetyl)carbamate

Descripción

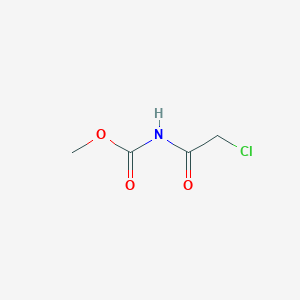

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWSERLZKPGKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333827 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13558-70-8 | |

| Record name | Methyl (2-chloroacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloroacetyl Carbamate and Its Derivatives

Established Synthetic Routes to Methyl (2-chloroacetyl)carbamate

Synthesis via Acylation of Alcohols with Chloroacetylated Precursors

The synthesis of carbamates, including this compound, can be achieved through the acylation of alcohols. This common and fundamental transformation in organic synthesis involves the reaction of an alcohol with an acylating agent. researchgate.net In the context of producing this compound, this would involve the reaction of methanol (B129727) with a suitable chloroacetylated precursor.

One of the most direct methods for the acylation of alcohols is the use of acyl chlorides. libretexts.org For instance, the reaction of ethanoyl chloride with cold ethanol (B145695) is instantaneous and highly exothermic, yielding ethyl ethanoate and hydrogen chloride. libretexts.org This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride, which is readily attacked by the nucleophilic oxygen of the alcohol. The reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.org

| Reactant 1 | Reactant 2 | Product | Key Features |

|---|---|---|---|

| Acyl Chloride (e.g., Ethanoyl chloride) | Alcohol (e.g., Ethanol) | Ester (e.g., Ethyl ethanoate) | Fast, exothermic reaction. libretexts.org |

| Carboxylic Anhydride (B1165640) | Alcohol | Ester | Generally slower than acyl chlorides. youtube.com |

Another approach involves the use of carboxylic anhydrides as the acylating agent. While generally less reactive than acyl chlorides, they are still effective for the esterification of alcohols. youtube.com The acylation of alcohols, amines, and thiols can be carried out efficiently by treatment with an acid anhydride or acid chloride at elevated temperatures without the need for a solvent or catalyst. researchgate.net

Alternative Preparative Strategies for this compound

Alternative strategies for the preparation of carbamates often involve the use of isocyanate intermediates. The Curtius rearrangement, for example, involves the thermal decomposition of acyl azides to form isocyanates, which can then be trapped by alcohols to yield carbamates. nih.govwikipedia.org

Another versatile method is the Hofmann rearrangement, which converts primary carboxamides into carbamates with one less carbon atom. acs.org Modified reagents have been developed to optimize this reaction, moving away from the classical use of alkaline bromine solutions. acs.org For instance, using potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) with sodium hypochlorite (B82951) provides a highly basic medium for the rearrangement of an amide to an isocyanate, which is then converted to the corresponding methyl carbamate (B1207046) in the presence of methanol. nih.gov

Palladium-catalyzed reactions also offer a modern and efficient route to carbamates. One such protocol involves the assembly of organic azides, carbon monoxide, and alcohols in the presence of a palladium chloride catalyst. nih.govnih.gov This method is advantageous due to its mild and neutral reaction conditions, and the only byproduct is nitrogen gas. nih.govnih.gov

| Method | Precursors | Intermediate | Product |

|---|---|---|---|

| Curtius Rearrangement | Acyl azide, Alcohol | Isocyanate | Carbamate nih.govwikipedia.org |

| Hofmann Rearrangement | Primary carboxamide, Methanol | Isocyanate | Methyl Carbamate nih.govacs.org |

| Palladium-Catalyzed Carbonylation | Organic azide, Carbon monoxide, Alcohol | Isocyanate | Carbamate nih.govnih.gov |

Mechanistic Investigations of this compound Formation

Computational Modeling of Carbamate Bond Formation

Computational modeling provides deep insights into the formation of the carbamate bond at a molecular level. nih.gov These studies can model potential energy surfaces and electronic structures to elucidate reaction mechanisms that are often difficult to probe experimentally. nih.gov For instance, in a palladium-catalyzed synthesis, modeling showed that the catalyst facilitates the reaction by enabling steps like ligand dissociation and intermediate formation. nih.gov One key step involves the interaction of a palladium-complexed intermediate with a chlorine-containing compound, leading to the formation of a new intermediate with an interaction energy of -55.2 kcal/mol and the elimination of a chlorine atom. nih.gov Such computational approaches are crucial for optimizing reaction conditions and designing more efficient catalysts for carbamate synthesis. nih.gov

This compound in Multicomponent Reactions

While specific examples of this compound in multicomponent reactions are not detailed in the provided search results, the general reactivity of carbamates and chloroacetyl groups suggests their potential utility in such reactions. Multicomponent reactions are powerful tools in organic synthesis for building molecular complexity in a single step.

For instance, a three-component coupling of primary amines, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI) has been used to generate N-alkyl carbamates. nih.govacs.org Given its structure, this compound possesses both a reactive chloroacetyl group and a carbamate functionality. The chloroacetyl group could potentially participate as an electrophilic component in reactions with various nucleophiles.

Base-Assisted One-Pot Coupling and Cyclization Processes

Base-assisted one-pot coupling and cyclization processes represent an efficient strategy for the synthesis of heterocyclic compounds from acyclic precursors like this compound. In these reactions, a base is utilized to facilitate both an initial coupling step and a subsequent intramolecular cyclization.

The general approach involves the reaction of this compound with a suitable nucleophile. The chloroacetyl group provides a reactive electrophilic site for the initial coupling. The carbamate moiety can then participate in a cyclization reaction. The presence of a base is crucial for several reasons. Firstly, it can deprotonate a nucleophile, increasing its reactivity towards the electrophilic chloroacetyl group. Secondly, after the initial coupling, the base can facilitate the deprotonation of the N-H bond of the carbamate or another acidic proton, initiating an intramolecular cyclization to form a heterocyclic ring.

A representative, albeit general, reaction scheme is the condensation of this compound with a dinucleophile, such as a compound containing both an amine and a thiol group (e.g., 2-aminothiophenol). In the presence of a suitable base like triethylamine (B128534) or potassium carbonate, the more nucleophilic thiol group would first displace the chloride. Subsequent deprotonation of the amine or the carbamate nitrogen by the base would then facilitate an intramolecular cyclization, potentially leading to the formation of a thiazine (B8601807) or other related heterocyclic structures. The specific outcome would be highly dependent on the reaction conditions and the nature of the nucleophile.

The choice of base is critical and can influence the reaction pathway and yield. Common bases used in such transformations include organic amines (e.g., triethylamine, diisopropylethylamine) and inorganic bases (e.g., potassium carbonate, sodium hydride). The strength of the base must be sufficient to effect the desired deprotonations without causing unwanted side reactions, such as hydrolysis of the carbamate or elimination reactions.

| Parameter | Description | Examples |

| Electrophile | The starting carbamate with a leaving group. | This compound |

| Nucleophile | A reagent that reacts with the electrophile. | 2-Aminothiophenol, Amidines, Guanidines |

| Base | A substance that promotes the reaction by deprotonation. | Triethylamine, Potassium Carbonate, Sodium Hydride |

| Solvent | The medium in which the reaction is conducted. | Acetonitrile (B52724), Dimethylformamide (DMF), Tetrahydrofuran (THF) |

| Potential Products | The resulting heterocyclic structures. | Thiazine derivatives, Pyrimidinone derivatives |

Scope of Reactants in Multicomponent Formations Involving this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants. frontiersin.org this compound is a potentially valuable component in MCRs due to its distinct reactive functionalities: the electrophilic chloroacetyl group and the nucleophilic/acylating carbamate moiety.

The scope of reactants that could potentially be used in MCRs involving this compound is broad. A hypothetical MCR could involve this compound, an aldehyde or ketone, and a source of ammonia (B1221849) or a primary amine. In such a reaction, the amine could first condense with the carbonyl compound to form an imine. This intermediate could then be attacked by the enolate derived from this compound (formed by deprotonation of the α-carbon), followed by an intramolecular cyclization.

Another plausible MCR design could involve the reaction of this compound with an isocyanide and an aldehyde, a variation of the Passerini or Ugi reaction. The isocyanide could initially react with the aldehyde and the carbamate nitrogen, followed by an intramolecular attack by the chloroacetyl group to form a complex heterocyclic system.

The versatility of this compound allows for its participation in various MCRs to generate a diverse range of heterocyclic scaffolds. The specific reactants chosen will dictate the final structure of the product. Below is a table illustrating the potential scope of reactants for MCRs involving this compound.

| Reactant Type | Specific Examples | Role in MCR | Potential Heterocyclic Product Core |

| Carbonyl Compound | Benzaldehyde, Acetone, Cyclohexanone | Provides the carbon backbone for the new ring. | Piperidinone, Oxazinone |

| Amine/Ammonia Source | Ammonia, Aniline, Benzylamine | Acts as a nucleophile and incorporates a nitrogen atom into the ring. | Pyridinone, Diazine |

| Isocyanide | Tert-butyl isocyanide, Cyclohexyl isocyanide | Can participate in Ugi- or Passerini-type reactions. | Lactams with complex side chains |

| Activated Alkenes/Alkynes | Acrylates, Maleimides, Acetylenedicarboxylates | Can act as Michael acceptors or dienophiles. | Substituted piperidones, Dihydropyridines |

These examples highlight the potential for generating significant molecular complexity from relatively simple starting materials through the strategic use of this compound in multicomponent reactions. The development of such reactions is a continuing area of research in synthetic organic chemistry. rsc.orgbeilstein-journals.org

Methyl 2 Chloroacetyl Carbamate As a Versatile Synthetic Building Block

Utilization in Heterocyclic Ring System Construction

The dual functionality of methyl (2-chloroacetyl)carbamate makes it particularly useful in cyclization reactions to form diverse heterocyclic rings, which are core structures in many pharmaceutical and agrochemical compounds.

Synthesis of N-Substituted Rhodanines via this compound

This compound serves as a key reactant in an efficient, base-assisted, one-pot synthesis of 5-unsubstituted N-substituted rhodanines. nih.gov This method involves the multicomponent reaction of a primary amine, carbon disulfide, and this compound. nih.gov The process is notable for its excellent yields and tolerance of a wide variety of functional groups, providing a scalable route to this important class of heterocyclic compounds. nih.gov N-substituted rhodanines are recognized as valuable subunits and structural scaffolds in the development of pharmaceutical agents and are considered privileged structures in medicinal chemistry. nih.gov

Table 1: One-Pot Synthesis of N-Substituted Rhodanines

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

|---|---|---|---|

| Primary Amine | Carbon Disulfide | This compound | N-Substituted Rhodanines |

This table summarizes the components of the multicomponent reaction for synthesizing N-substituted rhodanines. nih.gov

Formation of Imidazo[1,2-b]pyridazines from Methyl (chloroacetyl)carbamate

The imidazo[1,2-b]pyridazine (B131497) ring system, a significant scaffold in medicinal chemistry, can be effectively synthesized using this compound. One documented method involves the condensation of an aminopyridazine derivative with this compound. For example, the reaction of 3-Amino-6-methylpyridazine with this compound affords methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate in a 68% yield. The structure of the resulting product is confirmed through infrared spectroscopy, which shows characteristic peaks for the NH and ester carbonyl groups.

Table 2: Synthesis of Methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate

| Reactant | Reagent | Product | Yield |

|---|---|---|---|

| 3-Amino-6-methylpyridazine | This compound | Methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate | 68% |

This table details the specific synthesis of an imidazo[1,2-b]pyridazine derivative. nih.gov

Other Heterocycle Derivatizations

The reactive nature of the chloroacetyl group, a key feature of this compound, is instrumental in the formation of other heterocyclic systems. For instance, the related reagent chloroacetyl chloride is used in the dehydrative annulation of certain intermediates to yield 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids. nih.gov This type of reaction highlights the utility of the chloroacetyl moiety in constructing the four-membered azetidinone (β-lactam) ring, a core component of many important antibiotics. nih.gov While not a direct use of this compound, it demonstrates the synthetic potential of its chloroacetyl functional group in building diverse heterocyclic structures.

Application in the Synthesis of Biologically Active Scaffolds

The ability to generate complex heterocyclic systems makes this compound a valuable intermediate in the synthesis of molecules with potential therapeutic applications.

Precursors for Antifilarial Agents

A significant application of this compound is in the synthesis of precursors for potential antifilarial agents. The methyl imidazo[1,2-b]pyridazine-2-carbamates, synthesized via the condensation reaction described previously, have been specifically evaluated for their effectiveness against filarial parasites. These parasites are responsible for diseases such as onchocerciasis and lymphatic filariasis. The resulting compounds, including methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate, are investigated as part of the search for new macrofilaricidal agents.

Intermediates in Drug Development Pathways

This compound is a key intermediate in drug development pathways due to its role in constructing scaffolds that are known to possess significant biological activity. The carbamate (B1207046) group itself is a crucial structural motif found in many approved drugs and is often designed to interact with biological targets or to improve the stability and pharmacokinetic properties of a molecule.

Furthermore, the imidazo[1,2-b]pyridazine nucleus that can be synthesized from this reagent is considered a "privileged scaffold" in medicinal chemistry. This scaffold is present in numerous compounds investigated as kinase inhibitors for applications in oncology and other therapeutic areas. By providing an efficient route to molecules containing both the carbamate and the imidazo[1,2-b]pyridazine systems, this compound serves as a vital starting point in the discovery and development of new therapeutic agents. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acid |

| 3-Amino-6-methylpyridazine |

| Carbon Disulfide |

| Chloroacetyl chloride |

| This compound |

| Methyl 6-methylimidazo[1,2-b]pyridazine-2-carbamate |

Electrophilic Reactivity of the Chloroacetyl Moiety in this compound

The chloroacetyl moiety within the this compound molecule serves as a potent electrophilic center, rendering the compound a valuable and versatile building block in organic synthesis. The presence of the electron-withdrawing chlorine atom on the α-carbon to the carbonyl group significantly enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide array of nucleophiles. This inherent reactivity is the foundation for its utility in constructing more complex molecular architectures, particularly heterocyclic systems.

Nucleophilic Substitution Reactions at the Chloroacetyl Group

The primary mode of reactivity for this compound involves the nucleophilic substitution of the chlorine atom. This reaction proceeds readily with various nucleophiles, including those containing sulfur, nitrogen, and oxygen atoms. The general mechanism involves the attack of the nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The versatility of this reaction is demonstrated by its application in the synthesis of diverse heterocyclic compounds. For instance, in reactions analogous to the well-established Hantzsch thiazole (B1198619) synthesis, the chloroacetyl group can react with thioamides or thioureas to form thiazole derivatives. youtube.com In this type of reaction, the sulfur atom of the thioamide acts as the nucleophile, attacking the chloroacetyl carbon. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiazole ring. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of the chloroacetyl group is a well-documented principle in organic chemistry.

The reaction of N-substituted chloroacetamides with various nucleophiles is a common strategy for building molecular complexity. The ease of displacement of the chlorine atom allows for the introduction of a wide range of functionalities. nih.gov For example, reactions with amines can lead to the formation of diamine structures, while reactions with alkoxides or phenoxides can introduce ether linkages.

The table below illustrates the expected products from the reaction of this compound with various nucleophiles, based on established reactivity patterns of α-halo carbonyl compounds.

| Nucleophile | Nucleophilic Atom | Expected Product |

| Thiourea (B124793) | Sulfur | 2-Amino-thiazol-4-one derivative |

| Aniline | Nitrogen | Methyl (2-(phenylamino)acetyl)carbamate |

| Sodium methoxide | Oxygen | Methyl (2-methoxyacetyl)carbamate |

Intramolecular Cyclization Potential of Related Chloroacetyl Carbamates

The structural features of this compound and its derivatives also allow for intramolecular cyclization reactions, leading to the formation of various heterocyclic rings. While direct studies on the intramolecular cyclization of this compound itself are not prevalent, the cyclization potential of related chloroacetyl carbamates and similar structures is well-documented in the synthesis of important heterocyclic scaffolds like oxazolidinones. wikipedia.orgarkat-usa.org

For instance, a related synthetic strategy involves the reaction of N-aryl carbamates with epichlorohydrin (B41342) to yield N-aryl oxazolidinones. arkat-usa.org This transformation highlights the propensity of the carbamate nitrogen to participate in intramolecular ring-forming reactions. In a hypothetical scenario, if the this compound were modified to contain a suitably positioned internal nucleophile, such as a hydroxyl or an amino group on the N-substituent, intramolecular cyclization would be a highly probable reaction pathway.

A general representation of such a cyclization is the formation of 2-oxazolidinones from ethanolamine (B43304) carbamates. wikipedia.org Although this specific example does not involve a chloroacetyl group, it demonstrates the principle of the carbamate nitrogen acting as an internal nucleophile to form a five-membered ring. The reaction of methyl 2-arylethylcarbamates with thionyl chloride to form benzothiazine and benzo[b]thiophene ring systems further illustrates the cyclization potential within carbamate-containing molecules. epa.gov

The synthesis of oxazolidinones is of significant interest due to their presence in various biologically active compounds, including antibiotics like linezolid. orientjchem.orgnih.gov The general synthetic approaches often involve the cyclization of precursors that can be conceptually related to derivatives of this compound.

Mechanistic Biological Studies Involving Methyl 2 Chloroacetyl Carbamate Analogues

Investigation of Enzyme Inhibition Mechanisms

Carbamate (B1207046) derivatives are well-known for their ability to interact with and inhibit various enzymes, a property that forms the basis of their application in medicine and agriculture. acs.orgwikipedia.org

Carbamate compounds are potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of these enzymes by carbamates is a key strategy in the treatment of conditions like Alzheimer's disease, where there is a deficit in cholinergic activity. researchgate.netmdpi.com

The primary mechanism of inhibition is termed "pseudoirreversible" and involves the carbamoylation of the catalytic serine residue within the enzyme's active site. acs.orgresearchgate.net This process mimics the natural acetylation that occurs with acetylcholine but results in a much more stable carbamylated enzyme complex. mdpi.com The steps are as follows:

The carbamate inhibitor enters the active site of the cholinesterase. mdpi.com

The hydroxyl group of the catalytic serine performs a nucleophilic attack on the carbonyl carbon of the carbamate. researchgate.net

This forms a covalent bond, creating a carbamylated enzyme that is temporarily inactive. mdpi.comresearchgate.net

The carbamylated enzyme is then hydrolyzed very slowly, regenerating the active enzyme over a longer period compared to the rapid deacetylation after acetylcholine hydrolysis. researchgate.netresearchgate.net

This slow reactivation rate is why the inhibition is considered pseudoirreversible. researchgate.net However, not all carbamates follow this exact mechanism. Some, like certain phenothiazine (B1677639) carbamates, exhibit reversible inhibition of BChE, where a covalent bond is not formed. researchgate.netacs.org This atypical inhibition is attributed to π-π interactions between the inhibitor and specific amino acid residues (F329 and Y332) in the BChE active site. researchgate.netacs.org

The selectivity of carbamate derivatives for either AChE or BChE is often correlated with the structure of the N-substituted moiety of the carbamoyl (B1232498) group. nih.gov By modifying these substituents, researchers can design inhibitors with desired selectivity profiles. For instance, studies on O-aromatic (thio)carbamates showed that IC₅₀ values for BChE were generally lower than those for AChE, with some derivatives displaying distinct selectivity for BChE. mdpi.com

Table 1: Inhibitory Activity of Selected Carbamate Derivatives on Cholinesterases

This table displays the half-maximal inhibitory concentration (IC₅₀) values for various carbamate compounds against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Lower IC₅₀ values indicate greater potency.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

| (E)-4-methyl-2-(2-(thiophen-2-yl)vinyl)phenyl ethyl(methyl)carbamate (11) | BChE | Data not provided | BChE Selective |

| Heterostilbene carbamate (16) | BChE | 0.0265 | BChE Selective |

| Rivastigmine | AChE / BChE | >90 (AChE) | Non-selective |

| Galantamine | AChE | 0.52 (AChE) | AChE Selective |

| O-Aromatic (thio)carbamate (general range) | AChE / BChE | 1.60 to 311.0 | Varies |

| Resveratrol Carbamate Analogues | BChE | 0.12 and 0.38 | BChE Selective |

Data sourced from multiple studies for comparison. mdpi.comnih.govpreprints.org

Certain carbamate derivatives are utilized as anticonvulsant drugs, with their mechanism of action linked to the modulation of key neurotransmitter systems. nih.gov The primary targets include the N-methyl-D-aspartate (NMDA) receptor and the gamma-aminobutyric acid (GABA) system. nih.gov An imbalance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission is a known factor in the development of seizures. nih.gov

Carbamate anticonvulsants like felbamate (B1672329) are known to inhibit NMDA receptors and enhance the activity of GABA, the main inhibitory neurotransmitter in the brain. nih.govnih.gov The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, plays a crucial role in excitatory synaptic transmission. nih.gov Its overactivation can lead to neuronal damage and seizures. nih.gov Felbamate blocks NMDA receptor currents, thereby reducing excessive excitatory signals. nih.gov

Simultaneously, these compounds can potentiate GABAergic inhibition. Felbamate has been shown to prolong the mean burst duration of GABA-activated single-channel currents, which is a barbiturate-like effect that enhances the inhibitory tone of the nervous system. nih.gov This dual action of dampening excitation and boosting inhibition contributes to their anticonvulsant efficacy. nih.gov

Molecular Basis of Antimicrobial Activities

Carbamate derivatives have demonstrated notable antimicrobial properties against a range of pathogens, including bacteria and fungi. ksu.edu.sanih.gov The molecular mechanisms underlying these activities are diverse and depend on the specific structure of the carbamate analogue.

One key mechanism involves the inhibition of essential cellular processes in microorganisms. For example, studies on chlorinated arylcarbamoylnaphthalenylcarbamates revealed high antistaphylococcal activity. nih.gov These compounds were found to inhibit the respiratory chain of Staphylococcus aureus without causing significant damage to the bacterial membrane. nih.gov The presence of both amide and carbamate functional groups in these molecules is thought to enable them to bind to multiple biological targets, potentially reducing the risk of resistance development. nih.gov

Table 2: Antimicrobial Activity of Naphthalenylcarbamates against S. aureus

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for selected carbamate derivatives against Staphylococcus aureus ATCC 29213.

| Compound | MIC (µM) | MBC (µM) |

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate (2) | 0.018 - 0.064 | Not Specified |

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate (4) | 0.018 - 0.064 | Not Specified |

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate (7) | Not Specified | 0.124 - 0.461 |

| 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate (14) | Not Specified | 0.124 - 0.461 |

Data adapted from a study on antistaphylococcal activities of chlorinated arylcarbamoylnaphthalenylcarbamates. nih.gov

Elucidation of Cytotoxic Mechanisms in Cancer Cell Lines

Carbamate-containing compounds have emerged as a promising class of anticancer agents, with research elucidating several mechanisms by which they induce cancer cell death. nih.govmdpi.com The cytotoxic effects are often multifaceted, targeting critical cellular machinery and signaling pathways. mdpi.com

A primary mechanism for many carbamate-based anticancer drugs is the disruption of microtubule dynamics. Microtubules are essential for cell division, and their inhibition leads to cell cycle arrest and subsequent cell death. For example, the carbamate IBCar demonstrated potent cytotoxicity in breast cancer cell lines by causing irreversible microtubule depolymerization. mdpi.com This led to a cascade of downstream effects, including sustained mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately, apoptosis (programmed cell death). mdpi.com Similarly, certain carbamate derivatives of podophyllotoxin (B1678966) were found to inhibit the formation of microtubules in A-549 lung cancer cells. nih.gov

In addition to microtubule disruption, these compounds can induce cell cycle arrest at specific phases. The most potent podophyllotoxin carbamate derivative caused cell cycle arrest in the G2/M phase, which is the checkpoint before mitosis, preventing cancer cells from dividing. nih.gov This compound was also found to inhibit DNA topoisomerase-II, an enzyme critical for resolving DNA tangles during replication, further contributing to its cytotoxic effect. nih.gov

Furthermore, carbamate compounds can modulate cellular stress response pathways. The Nrf2 signaling pathway, which protects cells from oxidative stress, can be affected by carbamates. nih.gov While short-term exposure might activate this protective pathway, chronic exposure can lead to its hyperactivation in cancer cells, which paradoxically can contribute to cancer cell growth and chemoresistance. nih.gov

Table 3: Cytotoxic Activity of a Podophyllotoxin Carbamate Derivative

This table shows the mechanism of action of a potent carbamate derivative of 4β-(1,2,3-triazol-1-yl)podophyllotoxin in the A-549 human lung cancer cell line.

| Compound | Target Cell Line | Mechanism of Action |

| 4'-O-Demethyl-4β-[(4-hydroxymethyl)-1,2,3-triazol-1-yl]-4-deoxypodophyllotoxin cyclopentyl carbamate | A-549 | Induces G2/M cell cycle arrest, induces apoptosis, inhibits microtubule formation, inhibits DNA topoisomerase-II. |

Data sourced from a study on the synthesis and cytotoxic activity of carbamate derivatives of podophyllotoxin. nih.gov

Structure-Activity Relationships in Carbamate-Containing Compounds

The biological activity of carbamate-containing compounds is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of more potent and selective molecules. nih.gov

For enzyme inhibitors like the insecticidal carbamates that target AChE, key properties for high activity include appropriate lipid solubility, structural complementarity to the enzyme's active site, and stability against detoxification enzymes. nih.gov The biological activity is a direct result of this complementarity, which allows the carbamate to act as a substrate with a very slow turnover number. nih.gov Modifications to the substituents on the carbamate nitrogen and the alcohol-derived portion of the ester can dramatically alter binding affinity and inhibitory potency. nih.govnih.gov For instance, in cholinesterase inhibitors, selectivity between AChE and BChE is primarily dictated by the structure of the N-substituted part of the carbamoyl group. nih.gov

In the context of antimicrobial agents, lipophilicity is a critical parameter. Generally, increasing the length of a lipophilic alkyl chain enhances membrane-disrupting properties and antimicrobial activity. nih.gov However, this trend is not infinite; the "cut-off effect" describes how activity can decrease after reaching an optimal chain length. nih.gov

For anticancer carbamates, SAR studies guide the optimization of cytotoxicity. For example, in a series of ferrocene-based carbamate derivatives, the placement of the ferrocene (B1249389) unit within the molecule significantly impacted antiproliferative activity against leukemia cell lines. mdpi.com The incorporation of the carbamate group itself into a pharmacophore has been shown to increase the biological activity of various compounds. nih.gov This is exemplified by a derivative of the antibiotic fumagillin, where replacing an ester chain with an O-(chloroacetyl) carbamoyl moiety resulted in a 50-fold increase in antitumor potency. nih.gov This highlights the carbamate group's role as a critical structural motif for enhancing therapeutic efficacy. nih.gov

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation and Detection Techniques

Chromatographic methods are central to the separation and quantification of methyl (2-chloroacetyl)carbamate from complex matrices. The choice of technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of carbamates. When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in the identification and quantification of compounds. slideshare.netmdpi.com For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be utilized, particularly for compounds that are natively fluorescent or can be derivatized to become fluorescent. slideshare.netnih.gov

A study on the determination of water-soluble vitamins utilized a reversed-phase HPLC method with DAD and FLD detectors. nih.gov The gradient elution involved a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724), demonstrating the versatility of this setup for separating various polar compounds. nih.gov While DAD is broadly applicable, FLD offers superior sensitivity and selectivity for specific analytes. nih.gov For instance, in the analysis of meclofenoxate (B1676130) and its degradation product, HPLC with both DAD and FLD was employed, achieving detection limits as low as 0.005 and 0.001 μg mL⁻¹ with the fluorescence detector. researchgate.net

| Detector | Advantages | Typical Application |

| Diode Array Detector (DAD) | Provides spectral information, useful for peak purity assessment and identification. | Simultaneous analysis of multiple compounds with different absorption maxima. mdpi.com |

| Fluorescence Detector (FLD) | High sensitivity and selectivity for fluorescent compounds. | Trace analysis of fluorescent analytes or their derivatives. nih.govresearchgate.net |

Gas Chromatography (GC) with Flame Ionization Detection (FID) for Trace Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. While some carbamates are thermally labile, direct GC analysis is possible for certain compounds. nih.gov A study on carbamate (B1207046) pesticides proposed a direct GC-FID method for their determination in the 1-20 mg l⁻¹ range. nih.gov

For highly reactive or non-volatile compounds, derivatization is often necessary to facilitate GC analysis. An innovative approach for the quantification of chloroacetyl chloride, a related reactive compound, involves its conversion to the more stable methyl 2-chloroacetate (MCA). japsonline.comjapsonline.com This indirect method utilizes GC-FID for the sensitive and precise quantification of MCA, thereby determining the original concentration of chloroacetyl chloride. japsonline.comjapsonline.com The method demonstrated excellent linearity and low detection limits, making it suitable for trace analysis of potential genotoxic impurities in pharmaceutical ingredients. japsonline.comjapsonline.com The addition of methanol (B129727) to aqueous samples has also been shown to improve peak shape and stability in direct GC-FID analysis of volatile organic compounds. nih.gov

Sample Preparation and Derivatization Strategies for Analysis

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest before chromatographic analysis. The choice of technique is dictated by the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Liquid-liquid extraction (LLE) is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. However, it can sometimes lead to the formation of artifacts, such as the creation of carbamates during the extraction of phenethylamines from alkaline solutions using ethanol-stabilized chloroform. researchgate.net

Solid-phase extraction (SPE) has emerged as a more efficient and selective alternative to LLE. cmu.ac.thnih.gov SPE utilizes a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This technique is effective for extracting and concentrating a wide range of compounds, including carbamates and other pollutants from water samples. cmu.ac.thnih.gov A modular SPE setup combining different sorbents can be used for the effective extraction and fractionation of neutral, acidic, and basic micropollutants from wastewater. nih.gov For the analysis of alkaloids, a mixed-mode reversed-phase cation-exchange SPE procedure was optimized for high recoveries. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquids. | Simple and widely applicable. | Can be solvent-intensive and may lead to artifact formation. researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High selectivity, reduced solvent consumption, and potential for automation. cmu.ac.thnih.gov | Method development can be more complex. |

Post-Column Derivatization for Enhanced Detection

Post-column derivatization is a technique used in HPLC to enhance the detection of analytes that lack a strong chromophore or fluorophore. After the separation of compounds on the HPLC column, a reagent is introduced into the mobile phase to react with the analyte, forming a derivative that can be detected with high sensitivity. This approach is commonly used in the analysis of carbamate pesticides. scispec.co.th For example, EPA methods for carbamate analysis often specify post-column derivatization to enable fluorescence detection, which significantly improves the sensitivity and selectivity of the analysis. scispec.co.th

QuEChERS Method in Multi-Residue Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has become widely adopted for the multi-residue analysis of pesticides, including carbamates, in food and environmental samples. cvuas.delcms.cz The basic QuEChERS protocol involves an initial extraction with acetonitrile followed by a partitioning step induced by the addition of salts. cvuas.deyoutube.com A subsequent clean-up step using dispersive solid-phase extraction (d-SPE) removes matrix interferences. cvuas.delcms.cz

The QuEChERS approach offers several advantages, including high recovery and precision for a broad range of pesticides, reduced solvent usage, and faster sample throughput compared to traditional methods. cvuas.denih.gov The method has been successfully validated for the analysis of numerous carbamate residues in various matrices, such as fruits, vegetables, and dates. nih.govmdpi.com Different versions of the QuEChERS method, such as those with citrate (B86180) or acetate (B1210297) buffering, can be optimized for different sample types. lcms.cz

| QuEChERS Step | Purpose | Key Components |

| Extraction | Transfer of analytes from the sample matrix to the extraction solvent. | Acetonitrile, sample, ceramic homogenizers. youtube.com |

| Partitioning | Separation of the acetonitrile layer from the aqueous layer and sample solids. | Magnesium sulfate, sodium chloride, sodium citrate/acetate. cvuas.de |

| Dispersive SPE (d-SPE) | Removal of interfering matrix components from the extract. | Primary secondary amine (PSA), C18, graphitized carbon black (GCB). lcms.cz |

Spectroscopic Characterization for Structural Confirmation

The definitive structural confirmation of this compound relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy confirms the presence of key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, all of which are crucial for the unambiguous identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. By analyzing the chemical shifts, multiplicities, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, the connectivity of atoms within the molecule can be definitively established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule: the methyl protons (CH₃), the methylene (B1212753) protons (CH₂), and the amide proton (NH).

Methyl Protons (CH₃-O): The protons of the methyl group attached to the oxygen atom are anticipated to appear as a singlet in the range of δ 3.7-3.9 ppm. This characteristic chemical shift is influenced by the deshielding effect of the adjacent oxygen atom. For comparison, the methyl protons in methyl carbamate are observed around 3.6 ppm, while those in methyl chloroacetate (B1199739) are found at approximately 3.80 ppm. chemicalbook.com

Methylene Protons (Cl-CH₂): The methylene protons of the chloroacetyl group are expected to produce a singlet at approximately δ 4.1-4.4 ppm. The strong electron-withdrawing nature of the adjacent chlorine atom and the carbonyl group significantly deshields these protons, shifting their signal downfield. In chloroacetyl chloride, the methylene protons resonate around 4.4 ppm.

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet, typically in the range of δ 8.0-9.5 ppm. The exact chemical shift and broadness of this peak can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in this compound.

Methyl Carbon (CH₃-O): The carbon of the methyl group is expected to resonate in the range of δ 52-55 ppm, a typical region for methoxy (B1213986) carbons in carbamates and esters. libretexts.org For instance, the methyl carbon in methyl carbamate appears at approximately 52 ppm. chemicalbook.com

Methylene Carbon (Cl-CH₂): The carbon of the methylene group is anticipated to have a chemical shift in the range of δ 40-45 ppm due to the direct attachment of the electronegative chlorine atom.

Carbonyl Carbon (Carbamate C=O): The carbonyl carbon of the carbamate group is expected to be observed in the downfield region of δ 150-155 ppm.

Carbonyl Carbon (Acetyl C=O): The carbonyl carbon of the chloroacetyl group is typically found further downfield, in the range of δ 165-170 ppm, due to the influence of the adjacent chlorine atom.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 3.7 - 3.9 | Singlet |

| CH₂ | 4.1 - 4.4 | Singlet |

| NH | 8.0 - 9.5 | Broad Singlet |

Expected ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ | 52 - 55 |

| CH₂ | 40 - 45 |

| C=O (carbamate) | 150 - 155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule, providing a characteristic "fingerprint."

The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amide group. In solid-state spectra of carbamates, this band is often observed around 3300-3350 cm⁻¹.

C-H Stretching: Absorption bands corresponding to the stretching vibrations of the methyl and methylene C-H bonds are expected to appear in the region of 2850-3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated due to the presence of both a carbamate and a ketone functional group. The amide carbonyl (from the chloroacetyl group) typically absorbs at a lower wavenumber, expected in the range of 1680-1720 cm⁻¹. The carbamate carbonyl stretch is expected at a higher frequency, typically between 1720-1740 cm⁻¹. This difference arises from the electronic effects of the adjacent nitrogen and chlorine atoms.

N-H Bending: The N-H bending vibration (amide II band) is expected to cause a moderate absorption in the region of 1510-1550 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the ester group within the carbamate is expected to produce a strong band in the 1200-1250 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amide group is anticipated to appear in the range of 1250-1350 cm⁻¹.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C-H | Stretching | 2850 - 3000 |

| C=O (acetyl) | Stretching | 1680 - 1720 |

| C=O (carbamate) | Stretching | 1720 - 1740 |

| N-H | Bending | 1510 - 1550 |

| C-O | Stretching | 1200 - 1250 |

| C-N | Stretching | 1250 - 1350 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of this compound. In this technique, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments.

For this compound (C₄H₆ClNO₃), the expected monoisotopic mass is approximately 151.0036 Da. HRMS analysis would be able to confirm this mass with high precision.

Predicted mass spectrometry data indicates several possible adducts that could be observed. hmdb.ca For example, in positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of approximately 152.0109. Other common adducts include the sodium adduct [M+Na]⁺ with an m/z of about 173.9928 and the ammonium (B1175870) adduct [M+NH₄]⁺ at approximately 169.0374. hmdb.ca

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for carbamates involve cleavage of the carbamate bond. For this compound, characteristic fragments could arise from the loss of the methoxy group (-OCH₃), the chloroacetyl group (-COCH₂Cl), or other neutral losses. The presence of chlorine would also be indicated by a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Mass Spectrometry Data for this compound hmdb.ca

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 152.01090 |

| [M+Na]⁺ | 173.99284 |

| [M-H]⁻ | 149.99634 |

| [M+NH₄]⁺ | 169.03744 |

| [M+K]⁺ | 189.96678 |

| [M]⁺ | 151.00307 |

Computational Chemistry and Theoretical Modeling of Methyl 2 Chloroacetyl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, stability, and reactivity. ecust.edu.cn Techniques like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has proven to be a powerful tool for elucidating reaction mechanisms at a molecular level. nih.gov While no specific DFT studies focused solely on the reaction pathways of Methyl (2-chloroacetyl)carbamate have been published, the methodology is widely applied to similar compounds. For instance, computational studies on other carbamates use DFT to model potential energy surfaces and electronic structures, providing insights that are often inaccessible through experimental techniques alone. nih.gov Such studies can identify key intermediates and transition states, which is crucial for understanding how a reaction proceeds. nih.gov In the context of this compound's known use, DFT could be employed to model its reaction with primary amines and carbon disulfide to form rhodanine (B49660) derivatives, clarifying the step-by-step mechanism and the role of catalysts. nih.govecust.edu.cn

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. These simulations can reveal information about the different shapes, or conformations, that a molecule can adopt and the flexibility of its structure. Conformational analysis is important because a molecule's shape is often closely linked to its reactivity and biological activity.

For carbamates, conformational preferences are influenced by a balance of hyperconjugative and steric interactions. Although no specific MD simulations for this compound are available, studies on related carbamates have used these techniques, often combined with NMR spectroscopy and quantum chemical calculations, to determine the most stable conformations in solution. Such an analysis for this compound would involve identifying the preferred rotational positions (rotamers) around its flexible single bonds, providing insight into its three-dimensional structure and how it might interact with other molecules.

In Silico Predictions for Biological Activity and Pharmacokinetics

In silico methods use computational models to predict how a chemical will behave in a biological system. These predictions are valuable in the early stages of drug discovery for screening compounds and identifying potential issues before committing to expensive and time-consuming lab work.

ADMET prediction involves estimating the pharmacokinetic and toxicological properties of a compound. While no experimental ADMET data for this compound is published, predictive models can offer valuable insights. Using the admetSAR (absorption, distribution, metabolism, excretion, and toxicity structure-activity relationship) database, a widely used tool for predicting chemical properties, a profile for this compound was generated.

The following table summarizes the predicted ADMET properties for this compound.

| Category | Parameter | Predicted Result | Probability |

|---|---|---|---|

| Absorption | Blood-Brain Barrier Penetration | BBB+ | 0.925 |

| Human Intestinal Absorption | HIA+ | 0.985 | |

| Caco-2 Permeability | Caco-2- | 0.547 | |

| Metabolism | CYP450 2C9 Substrate | Non-substrate | 0.724 |

| CYP450 2D6 Substrate | Non-substrate | 0.811 | |

| CYP450 3A4 Substrate | Non-substrate | 0.771 | |

| CYP450 1A2 Inhibitor | Non-inhibitor | 0.778 | |

| CYP450 2C9 Inhibitor | Non-inhibitor | 0.741 | |

| Toxicity | AMES Toxicity | Non-toxic | 0.775 |

| Carcinogenicity | Non-carcinogen | 0.803 | |

| hERG I Inhibition | Non-inhibitor | 0.875 | |

| Rat Acute Toxicity (LD50) | 2.920 mol/kg (Category III) | - |

This data is generated from computational predictions and has not been experimentally verified.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in structure-based drug design for predicting the binding affinity and mode of action of a potential drug.

There are no published molecular docking studies featuring this compound as a ligand. However, this technique is frequently applied to its derivatives. For example, rhodanine compounds synthesized from this compound have been subjected to docking studies to investigate their binding affinity to targets like the epidermal growth factor receptor (EGFR), which is relevant in cancer research. If a biological target for this compound were identified, molecular docking could be used to model its binding pose within the target's active site, revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Environmental Research Perspectives and Degradation Studies

Biodegradation Pathways of Carbamates in Environmental Systems

The breakdown of carbamate (B1207046) pesticides in the environment is largely driven by microbial activity. nih.govresearchgate.net A diverse array of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen, effectively mineralizing these compounds. nih.govnih.gov

Microbial Degradation in Aqueous Environments

In aqueous environments such as rivers, lakes, and groundwater, microbial communities play a crucial role in the degradation of carbamates. nih.govnih.gov Studies on various carbamate insecticides have shown that the primary step in their biodegradation is often the hydrolysis of the carbamate ester bond. researchgate.netnih.gov This reaction is typically catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. nih.gov The hydrolysis of an N-methyl carbamate, a structural feature present in many carbamate pesticides, generally yields an alcohol or phenol (B47542) and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine (B109427) and carbon dioxide. nih.gov

For instance, the degradation of the carbamate insecticide carbofuran (B1668357) in water has been shown to be initiated by hydrolysis, leading to the formation of carbofuran phenol. researchgate.net Similarly, the microbial degradation of methomyl (B1676398) in aqueous systems proceeds via hydrolysis to methomyl oxime and methylamine. nih.gov While no specific studies on Methyl (2-chloroacetyl)carbamate were found, it is plausible that its degradation in water would also be initiated by microbial hydrolysis of the carbamate linkage.

Influence of Environmental Factors on Degradation Rates

Several environmental factors significantly influence the rate at which carbamates are degraded by microbial populations. These include:

pH: The pH of the surrounding environment can have a profound effect on both the chemical stability and the microbial degradation of carbamates. Alkaline conditions generally favor the chemical hydrolysis of many carbamates. clemson.edu

Temperature: As with most biological processes, microbial degradation rates of carbamates are temperature-dependent, with warmer temperatures generally leading to faster breakdown.

Organic Matter Content: The presence of organic matter in soil and sediment can affect carbamate degradation by influencing microbial population density and bioavailability of the compound.

Presence of Other Chemicals: The co-existence of other pesticides or chemicals can have synergistic or antagonistic effects on the degradation of a specific carbamate. nih.gov

The following table summarizes the influence of these factors on the degradation of some common carbamate pesticides, providing a general indication of what might be expected for this compound.

| Environmental Factor | Influence on Carbamate Degradation | Examples with Other Carbamates |

| pH | Higher pH generally increases the rate of chemical hydrolysis. clemson.edu | The hydrolysis half-life of carbaryl (B1668338) decreases significantly with increasing pH. clemson.edu |

| Temperature | Increased temperature generally accelerates microbial degradation. | Enhanced degradation of various carbamates observed at optimal growth temperatures for degrading microorganisms. |

| Organic Matter | Can enhance degradation by supporting larger microbial populations but may also decrease bioavailability through sorption. | Sorption of carbaryl to soil organic matter can reduce its degradation rate. |

| Co-contaminants | Can inhibit or enhance degradation depending on the specific compounds. nih.gov | The presence of other pesticides can affect the degradation rates of carbofuran and methomyl. nih.gov |

Chemical Transformation and Hydrolysis Studies

Independent of microbial action, carbamates can undergo chemical transformation in the environment, with hydrolysis being a primary pathway. rsc.orgresearchgate.net The rate of hydrolysis is highly dependent on the chemical structure of the carbamate and the pH of the medium. scilit.com

For N-methylcarbamates, hydrolysis in alkaline conditions typically proceeds through the cleavage of the ester linkage. epa.gov While specific hydrolysis data for this compound is not available, the presence of the electron-withdrawing chloroacetyl group is expected to influence the stability of the carbamate bond.

Characterization of Degradation Products and Metabolites

For many carbamates, the primary degradation products resulting from hydrolysis are the corresponding alcohol or phenol and methylamine. nih.gov For example, the hydrolysis of carbaryl yields 1-naphthol, and the hydrolysis of carbofuran produces carbofuran phenol. epa.gov

Based on the structure of this compound, its hydrolysis would be expected to yield methanol (B129727) and N-(2-chloroacetyl)carbamic acid. The latter is likely to be unstable and could further decompose. The chloroacetyl moiety may also undergo further transformation, potentially through dehalogenation by microbial enzymes. However, without specific experimental data, the exact nature and fate of the degradation products of this compound remain speculative.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthetic route for Methyl (2-chloroacetyl)carbamate to ensure high yield and purity?

- Methodological Answer : Prioritize reaction conditions that minimize side reactions, such as controlling temperature (e.g., ice baths for exothermic steps) and using anhydrous solvents to prevent hydrolysis of the chloroacetyl group. Intermediate purification via recrystallization or flash chromatography is critical. For example, in analogous carbamate syntheses, potassium carbonate and 18-crown-6 have been used to facilitate nucleophilic substitutions while avoiding excessive byproducts . Always monitor reaction progress with TLC or HPLC.

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine H/C NMR to confirm the presence of the carbamate (–NHCOO–) and chloroacetyl (–COCHCl) moieties. For chromatographic validation, use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Calibrate methods using reference standards, ensuring intra-day and inter-day precision (e.g., RSD <1% for methyl carbamate derivatives as per GC data) . Mass spectrometry (HR-MS) further verifies molecular ion peaks and fragmentation patterns .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices during environmental or biological studies?

- Methodological Answer : Employ gas chromatography (GC) with electron-capture detection (ECD) for halogen-specific sensitivity or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high selectivity. Solid-phase extraction (SPE) using C18 cartridges can pre-concentrate samples while reducing matrix interference, as demonstrated in carbamate pesticide analysis . Validate recovery rates (80–120%) using spiked controls.

Q. What safety protocols are essential when handling this compound due to its reactive chloroacetyl group?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. The chloroacetyl group is a lachrymator and skin irritant; immediate decontamination with water is critical. Store the compound in airtight containers at –20°C to prevent decomposition. Monitor for hazardous byproducts (e.g., chloroacetic acid) using FTIR or GC-MS during stability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced biological activity (e.g., enzyme inhibition)?

- Methodological Answer : Modify substituents on the carbamate or chloroacetyl groups to alter steric and electronic properties. For example, introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) can enhance electrophilicity, improving reactivity in enzyme active sites. Test inhibitory activity using enzyme assays (e.g., acetylcholinesterase IC measurements) and correlate results with computational docking studies to identify binding motifs .

Q. What experimental and computational approaches are effective in predicting the stability and reactivity of this compound under physiological conditions?

- Methodological Answer : Perform accelerated stability studies in buffers (pH 4–9) at 37°C, analyzing degradation products via LC-MS. Use density functional theory (DFT) to calculate hydrolysis activation energies and identify vulnerable bonds. ACD/Labs Percepta’s PhysChem module can predict logP and pKa values to guide formulation design .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays). Investigate assay-specific variables, such as solvent polarity (DMSO vs. aqueous buffers) or incubation times. For divergent SAR trends, employ receptor-dependent molecular dynamics simulations to assess binding kinetics under varying conditions .

Q. What strategies mitigate matrix interference during trace analysis of this compound in biological samples?

- Methodological Answer : Implement matrix-matched calibration curves and isotope-labeled internal standards (e.g., C-carbamate analogs) to correct for ion suppression in LC-MS. For complex tissues, use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with dispersive SPE cleanup, optimizing solvent ratios (e.g., acetonitrile:water) to enhance recovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.